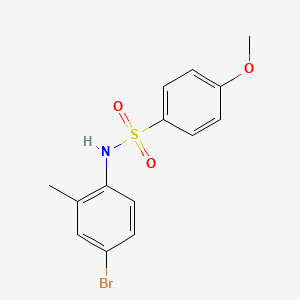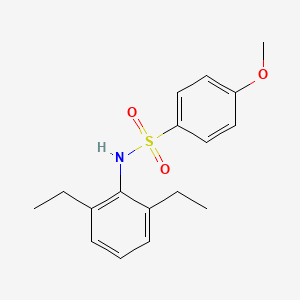![molecular formula C17H25N3O4S B5755735 N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5755735.png)
N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as MPB or NPS-2143, is a small molecule inhibitor of the calcium-sensing receptor (CaSR). It was first synthesized in 2001 by scientists at NPS Pharmaceuticals, who were looking for a drug to treat osteoporosis. MPB has since been found to have potential applications in a variety of scientific research fields, including cancer, cardiovascular disease, and bone metabolism.
Mecanismo De Acción
N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide binds to the extracellular domain of the CaSR, preventing it from activating downstream signaling pathways. This leads to a decrease in the release of parathyroid hormone (PTH) and a decrease in calcium reabsorption in the kidney. N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been shown to inhibit the growth and migration of cancer cells by blocking CaSR-mediated signaling pathways.
Biochemical and Physiological Effects:
N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide inhibits the proliferation and migration of cancer cells, as well as the formation of osteoclasts (cells that break down bone). In vivo studies have shown that N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide can reduce bone loss in animal models of osteoporosis and prevent the development of atherosclerosis in mouse models of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is its selectivity for the CaSR, which allows for specific inhibition of CaSR-mediated signaling pathways. This makes it a useful tool for studying the role of the CaSR in various diseases. However, N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has some limitations as well. It has low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, its effects on other calcium-sensing receptors, such as the GPRC6A receptor, are not well understood.
Direcciones Futuras
There are several potential future directions for research on N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. One area of interest is its potential as a therapeutic agent for cancer. N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to inhibit the growth and migration of cancer cells in vitro and in vivo, and further studies are needed to determine its efficacy in human trials. Another area of interest is its potential as a treatment for cardiovascular disease. N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to prevent the development of atherosclerosis in mouse models, and further studies are needed to determine its potential as a therapeutic agent in humans. Finally, further studies are needed to fully understand the mechanism of action of N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide and its effects on other calcium-sensing receptors.
Métodos De Síntesis
The synthesis of N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide involves several steps, starting with the reaction of 4-bromo-2-nitrobenzenesulfonamide with 3-(4-morpholinyl)propylamine. The resulting intermediate is then reacted with 2-oxo-1-pyrrolidineacetamide to yield N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been studied extensively in scientific research due to its ability to selectively inhibit the CaSR. The CaSR is a G protein-coupled receptor that regulates calcium homeostasis in the body. It is expressed in various tissues, including the parathyroid gland, kidney, and bone. Dysregulation of the CaSR has been implicated in several diseases, including hyperparathyroidism, osteoporosis, and cardiovascular disease.
Propiedades
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c21-17-3-1-10-20(17)15-4-6-16(7-5-15)25(22,23)18-8-2-9-19-11-13-24-14-12-19/h4-7,18H,1-3,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWELLOYXDJBXTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(morpholin-4-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(benzoylamino)-3-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5755659.png)

![3-chloro-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5755666.png)


![2,5-dichloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755694.png)



![2-{[3-(5-methyl-2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5755734.png)
![6-(4-methylphenyl)-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5755744.png)

